molecular formula C21H17F2N5O2S B2526447 N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide CAS No. 1242980-99-9

N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide

Cat. No.: B2526447
CAS No.: 1242980-99-9
M. Wt: 441.46
InChI Key: UCTGKXYVKUQFTA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide is a synthetic organic compound featuring a triazolo-pyrazine core fused with a sulfanyl-linked butanamide moiety and a 2,5-difluorophenyl substituent.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N5O2S/c1-2-17(19(29)24-16-12-13(22)8-9-15(16)23)31-21-26-25-18-20(30)27(10-11-28(18)21)14-6-4-3-5-7-14/h3-12,17H,2H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTGKXYVKUQFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC(=C1)F)F)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide typically involves multiple steps, including the formation of the triazolopyrazine core and subsequent functionalization. Common synthetic routes may include:

    Formation of Triazolopyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base or acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by its unique molecular structure which includes a difluorophenyl group and a triazolo-pyrazine moiety. Its molecular formula is C20H16F2N4OC_{20}H_{16}F_2N_4O, with a molecular weight of approximately 392.37 g/mol. The presence of the difluorophenyl group enhances its biological activity by influencing its interaction with biological targets.

Pharmacological Applications

  • Antitumor Activity :
    • Recent studies have indicated that compounds similar to N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide exhibit significant antitumor properties. For instance, derivatives of triazolo-pyrazines have been shown to inhibit cancer cell proliferation in various in vitro models. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies demonstrate that it possesses notable antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .
  • Enzyme Inhibition :
    • Specific derivatives have been studied as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. The inhibition of DPP-IV can lead to improved glycemic control in diabetic patients .

Table 1: Summary of Key Research Findings

Study ReferenceApplication AreaKey Findings
Antitumor ActivityInduces apoptosis in cancer cells; inhibits tumor growth
Antimicrobial ActivityEffective against bacterial and fungal strains
Enzyme InhibitionDPP-IV inhibition leading to improved glycemic control

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Compound A : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

  • Use : Herbicide (ALS inhibitor)
  • Structural Similarities :
    • Triazolo-heterocyclic core (triazolo-pyrimidine vs. triazolo-pyrazine in the target compound).
    • Difluorophenyl substituent (positional isomer: 2,6-difluoro vs. 2,5-difluoro).
  • Functional Differences :
    • Flumetsulam’s sulfonamide group (─SO₂NH─) contrasts with the sulfanyl-butaneamide (─S─CH₂CONH─) in the target compound, altering electronic and steric profiles .

Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

  • Use : Fungicide (RNA polymerase inhibitor)
  • Structural Similarities :
    • Acetamide backbone (shared with the butanamide chain in the target compound).
    • Aromatic substituents (dimethylphenyl vs. difluorophenyl).
  • Functional Differences: Oxadixyl’s oxazolidinone ring introduces rigidity, whereas the target compound’s triazolo-pyrazine core may allow greater conformational flexibility .

Compound C : N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam)

  • Use : Herbicide (cellulose biosynthesis inhibitor)
  • Structural Similarities :
    • Fluorinated alkyl groups (shared with the difluorophenyl group in the target compound).
    • Triazine core (vs. triazolo-pyrazine), both nitrogen-rich heterocycles.

Comparative Data Table

Parameter Target Compound Flumetsulam (Compound A) Oxadixyl (Compound B) Triaziflam (Compound C)
Core Structure Triazolo-pyrazine Triazolo-pyrimidine Oxazolidinone-acetamide Triazine-diamine
Aromatic Substituent 2,5-Difluorophenyl 2,6-Difluorophenyl 2,6-Dimethylphenyl 3,5-Dimethylphenoxy
Functional Group Sulfanyl-butaneamide Sulfonamide Methoxy-acetamide Fluoro-isopropyl
Primary Use Undetermined (hypothetical herbicide) ALS-inhibiting herbicide Fungicide Cellulose biosynthesis inhibitor
Bioactivity Potential enzyme inhibition Acetolactate synthase inhibition RNA polymerase inhibition Plant cell wall disruption
Solubility Moderate (due to sulfur and amide) Low (sulfonamide hydrophobicity) High (polar oxazolidinone) Very low (fluorinated alkyl)

Research Findings and Mechanistic Insights

  • Target Compound vs. Flumetsulam : The positional isomerism of fluorine (2,5- vs. 2,6-) may influence target affinity. For instance, 2,6-difluorophenyl in Flumetsulam optimizes ALS binding, whereas 2,5-difluoro substitution in the target compound could alter steric interactions with enzyme active sites .
  • Sulfur Linkage Impact : The sulfanyl group (─S─) in the target compound may enhance metabolic stability compared to Flumetsulam’s sulfonamide, which is prone to hydrolysis.
  • Triazolo-Pyrazine Advantage : The fused pyrazine ring may confer redox activity or metal-binding capacity absent in Triaziflam’s triazine scaffold.

Biological Activity

N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A difluorophenyl group
  • A triazolo[4,3-a]pyrazine moiety
  • A butanamide functional group

This unique combination contributes to its diverse biological activities.

Research indicates that compounds containing the triazolo[4,3-a]pyrazine scaffold exhibit a variety of biological activities. The mechanisms through which this compound exerts its effects include:

  • Antimicrobial Activity : Triazolo derivatives have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Anticancer Properties : The compound's ability to inhibit specific cancer cell lines has been documented. One study highlighted that derivatives of triazolo[4,3-a]pyrazine exhibited significant anti-tumor activity against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines with IC50 values ranging from 0.15 to 2.85 μM .
  • Enzyme Inhibition : The compound is believed to act as an inhibitor of c-Met kinase, a target in cancer therapy. This inhibition can disrupt signaling pathways crucial for tumor growth and metastasis .

Biological Activity Data Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
AnticancerA549 (Lung Cancer)0.83 ± 0.07 μM
MCF-7 (Breast Cancer)0.15 ± 0.08 μM
HeLa (Cervical Cancer)2.85 ± 0.74 μM

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

  • Antibacterial Evaluation : A series of triazolo[4,3-a]pyrazine derivatives were synthesized and tested for antibacterial activity using the microbroth dilution method. Some compounds exhibited moderate to good activity against Staphylococcus aureus and Escherichia coli, indicating the potential for further development as antibacterial agents .
  • Anticancer Studies : In vitro studies on various cancer cell lines demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms such as cell cycle arrest and caspase activation .
  • Molecular Docking Studies : Computational analyses have suggested strong binding affinities of these compounds to key enzymes involved in cancer progression and bacterial resistance mechanisms .

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